

Application Note: Quantification of Tralkoxydim using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Tralkoxydim*

Cat. No.: *B8805380*

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For Researchers, Scientists, and Drug Development Professionals

This application note outlines a detailed method for the quantification of the herbicide **Tralkoxydim** in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is intended for use by analytical chemists and researchers in the fields of environmental science, food safety, and agricultural product analysis.

Introduction

Tralkoxydim is a selective, post-emergence herbicide used to control grass weeds in cereal crops. Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and assessing environmental impact. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust, sensitive, and selective technique for the determination of **Tralkoxydim** residues. This document provides a comprehensive protocol for sample preparation, GC-MS analysis, and method validation.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.^{[1][2][3]}

Reagents and Materials:

- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB) (optional, for pigmented extracts)
- C18 sorbent
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes for d-SPE

Procedure:

- Homogenization: Homogenize a representative sample (e.g., 10-15 g of fruit, vegetable, or soil) to a uniform consistency.
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - For samples with low water content, add an appropriate amount of water to hydrate the sample.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

- Cap the tube tightly and shake vigorously for 1 minute.
- Centrifuge at ≥ 3000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing MgSO_4 , PSA, and C18. For pigmented samples, GCB may be included.
 - Vortex for 30 seconds.
 - Centrifuge at ≥ 3000 rpm for 5 minutes.
- Final Extract:
 - Collect the supernatant and filter it through a $0.22\ \mu\text{m}$ syringe filter into a GC vial.
 - The extract is now ready for GC-MS analysis.

GC-MS/MS Instrumentation and Conditions

The following are typical instrument conditions for the analysis of **Tralkoxydim**. These may need to be optimized for the specific instrument and column used.

Parameter	Condition
Gas Chromatograph	Agilent 7890A GC or equivalent
Injector	Split/Splitless Inlet
Injection Volume	1 μ L
Injector Temperature	250 °C
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow of 1.2 mL/min
GC Column	HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent
Oven Temperature Program	Initial temperature 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then to 300°C at 10°C/min, hold for 5 min
Mass Spectrometer	Agilent 7000 Series Triple Quadrupole GC/MS or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Acquisition Mode	Multiple Reaction Monitoring (MRM)

Mass Spectrometry Parameters for Tralkoxydim

The selection of appropriate precursor and product ions is critical for the selective and sensitive detection of **Tralkoxydim**. The following MRM transitions have been reported for **Tralkoxydim** analysis by GC-MS/MS.

Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV)	Reference
283.0	227.0	184.0	Optimized for instrument	[4]
137.00	57.20	-	10	[5]
181.04	152.03	-	23	[5]

It is recommended to verify the optimal collision energies for each transition on the specific instrument being used.

Quantitative Data Summary

The following tables summarize typical performance data for the GC-MS/MS analysis of pesticides, which can be expected for a validated **Tralkoxydim** method.

Table 1: Method Validation Parameters

Parameter	Typical Performance	Reference
Linearity (Correlation Coefficient, r^2)	> 0.99	[6]
Limit of Detection (LOD)	0.5 - 10 ng/g	[7]
Limit of Quantification (LOQ)	3.0 - 30 ng/g	[7]
Accuracy (Recovery)	70 - 120%	[1]
Precision (Relative Standard Deviation, %RSD)	< 20%	[1]

Table 2: Example Linearity Data for a Pesticide Mix

Concentration (ng/mL)	Response (Area Counts)
5	15,000
10	32,000
25	80,000
50	165,000
100	330,000
Correlation Coefficient (r^2)	0.999

This table is illustrative and actual data will vary based on the analyte and instrument conditions.

Visualizations

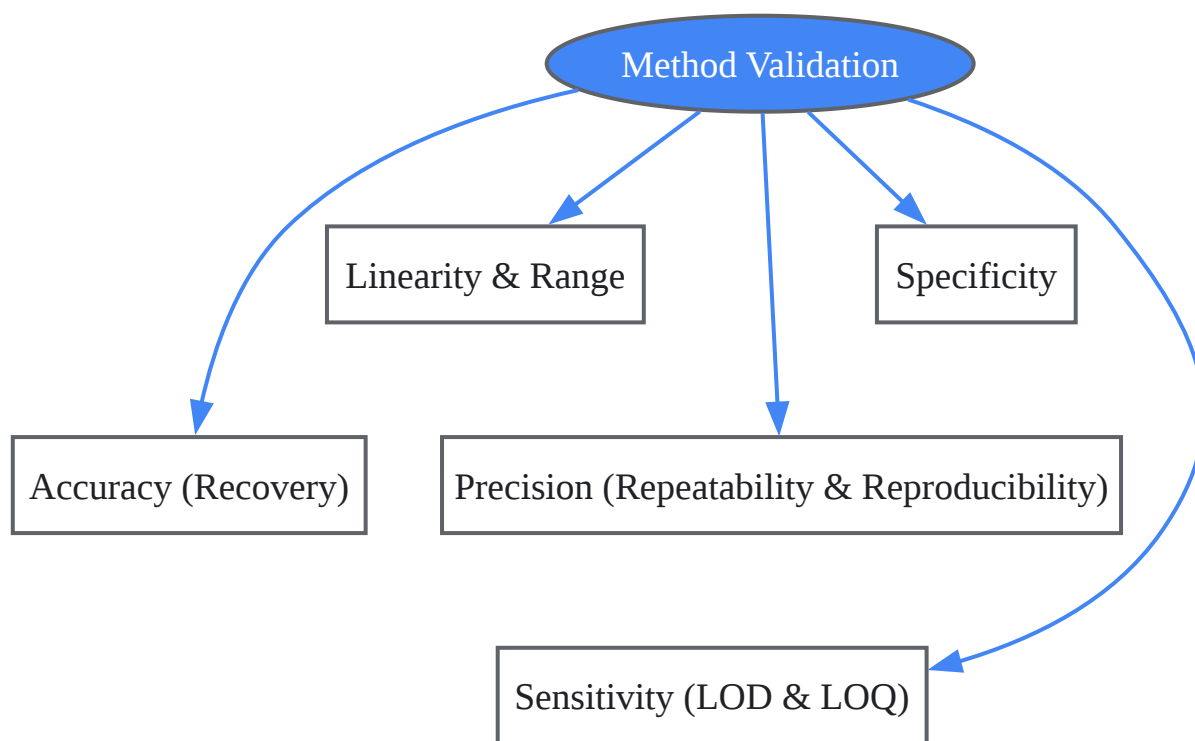
Experimental Workflow



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Caption: Experimental workflow for **Tralkoxydim** quantification.

Method Validation Logic



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Caption: Key parameters for analytical method validation.

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